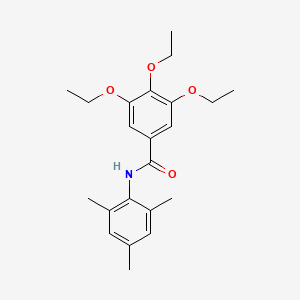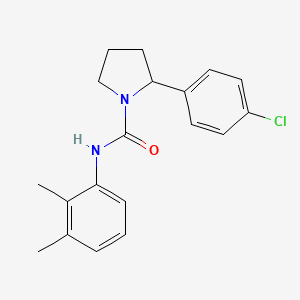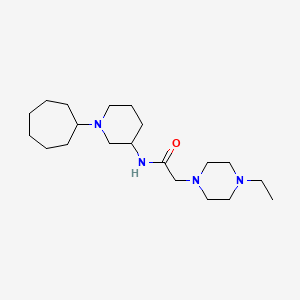![molecular formula C14H17N3O B6031409 N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research for its ability to selectively block certain types of glutamate receptors in the brain. DMQX is a potent and specific antagonist of the AMPA receptor subtype, which is involved in the regulation of synaptic plasticity and plays a crucial role in learning and memory processes.
作用機序
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype, binding to the receptor and blocking the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the excitatory synaptic transmission mediated by the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of AMPA receptor-mediated synaptic transmission, the reduction of neuronal excitability, and the prevention of synaptic plasticity and long-term potentiation. This compound has also been shown to have neuroprotective effects in various models of neurological injury and disease.
実験室実験の利点と制限
One advantage of using N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide in lab experiments is its high potency and specificity for the AMPA receptor subtype, which allows for selective manipulation of this receptor without affecting other glutamate receptor subtypes. However, one limitation is that this compound can have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research on N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide and its effects on the AMPA receptor subtype. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in various physiological and pathological processes. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new therapies for neurological disorders. Finally, the use of this compound in combination with other drugs or therapies could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
合成法
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with N,N-dimethylethylenediamine in the presence of a base, followed by reaction with ethyl chloroformate to form the corresponding carboxylic acid derivative. This can then be converted to the amide by reaction with dimethylamine.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, long-term potentiation, and long-term depression, as well as in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17(2)10-9-16-14(18)12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWQJQCKOITZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)
![methyl (1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6031341.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)

![2-cyclopropyl-6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6031360.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031382.png)

![1-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6031412.png)
![5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6031417.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6031423.png)
![[2-({4-[(3-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6031428.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-6-carboxamide](/img/structure/B6031444.png)
